Isoquinoline-1,6-diamine
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Overview
Description
Isoquinoline-1,6-diamine is a heterocyclic organic compound that belongs to the class of isoquinolines Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring this compound is characterized by the presence of two amino groups attached to the first and sixth positions of the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline-1,6-diamine can be achieved through several methods. One common approach involves the cyclization of ortho-substituted aromatic amines with suitable reagents. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions, can be employed to synthesize isoquinoline derivatives . Another method involves the use of metal catalysts to facilitate the cyclization of substituted alkynes with ortho-haloarylamidines in the presence of water .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using efficient catalytic processes. The use of nickel or copper catalysts in the cyclization reactions has been reported to yield high-purity isoquinoline derivatives . Additionally, advancements in green chemistry have led to the development of catalyst-free processes in water, which are more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions: Isoquinoline-1,6-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of amino groups makes it reactive towards electrophilic substitution reactions. For example, nitration and sulfonation reactions can occur at specific positions on the isoquinoline ring .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Electrophilic substitution reactions, such as nitration, can be performed using nitric acid and sulfuric acid mixtures.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, nitration of this compound can yield nitroisoquinoline derivatives, while oxidation can produce isoquinoline-1,6-dione .
Scientific Research Applications
Isoquinoline-1,6-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of isoquinoline-1,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, isoquinoline derivatives have been shown to inhibit certain kinases and proteases, leading to the disruption of cellular signaling pathways . The presence of amino groups allows for hydrogen bonding and electrostatic interactions with target proteins, enhancing its binding affinity .
Comparison with Similar Compounds
- Isoquinoline-1,3-dione
- Isoquinoline-1,4-diamine
- Isoquinoline-1,3,4-trione
Properties
Molecular Formula |
C9H9N3 |
---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
isoquinoline-1,6-diamine |
InChI |
InChI=1S/C9H9N3/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h1-5H,10H2,(H2,11,12) |
InChI Key |
FTEJISMJEPMEAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2N)C=C1N |
Origin of Product |
United States |
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